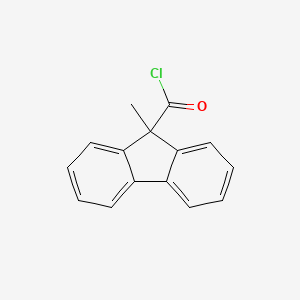

9-Methylfluorene-9-carbonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

9-methylfluorene-9-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO/c1-15(14(16)17)12-8-4-2-6-10(12)11-7-3-5-9-13(11)15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQYOOHGEBHBNTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20548398 | |

| Record name | 9-Methyl-9H-fluorene-9-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20548398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82102-37-2 | |

| Record name | 9-Methyl-9H-fluorene-9-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20548398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluorene, 9-methyl, 9-carbonylchloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Applications of 9-Methylfluorene-9-carbonyl Chloride in Advanced Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Methylfluorene-9-carbonyl chloride, a derivative of fluorene, is a versatile reagent with significant applications in modern organic synthesis. This technical guide provides an in-depth exploration of its two primary roles: as a stable, solid carbon monoxide (CO) source for palladium-catalyzed carbonylation reactions, commercially known as COgen, and as a protecting group for amines, analogous to the widely used Fmoc group. This document will detail the mechanistic principles, provide field-proven insights, and present detailed experimental protocols for its application, empowering researchers to leverage this reagent in complex synthetic endeavors, including drug discovery and development.

Introduction: The Duality of 9-Methylfluorene-9-carbonyl Chloride

9-Methylfluorene-9-carbonyl chloride presents a unique duality in its synthetic utility. On one hand, it serves as an innovative solution to the challenges of handling gaseous carbon monoxide in transition metal catalysis. On the other, its structural similarity to the fluorenylmethoxycarbonyl (Fmoc) group suggests its potential as a valuable tool for the protection of primary and secondary amines, a critical step in peptide synthesis and the synthesis of complex nitrogen-containing molecules. This guide will dissect these two core applications, providing the theoretical framework and practical knowledge necessary for their successful implementation.

Table 1: Physicochemical Properties of 9-Methylfluorene-9-carbonyl chloride [1]

| Property | Value |

| Molecular Formula | C₁₅H₁₁ClO |

| Molecular Weight | 242.70 g/mol |

| Appearance | Solid |

| CAS Number | 82102-37-2 |

| InChIKey | ZQYOOHGEBHBNTP-UHFFFAOYSA-N |

Application as a Carbon Monoxide Source (COgen) in Palladium-Catalyzed Carbonylations

The use of carbon monoxide gas in palladium-catalyzed carbonylation reactions is a powerful method for the synthesis of carbonyl-containing compounds such as ketones, esters, and amides. However, the high toxicity and flammability of CO gas, coupled with the need for specialized high-pressure equipment, present significant safety and practical challenges. 9-Methylfluorene-9-carbonyl chloride, under the trade name COgen, offers a safe and convenient solid alternative for the ex situ generation of CO.

Mechanism of Carbon Monoxide Release

The release of carbon monoxide from 9-Methylfluorene-9-carbonyl chloride is a palladium-catalyzed process. In the presence of a palladium(0) catalyst and a suitable ligand, the acyl chloride undergoes a decarbonylation reaction. This process is typically facilitated by the use of a two-chamber system, where the CO is generated in one chamber and diffuses into the reaction chamber containing the substrates.

Figure 1: Palladium-catalyzed release of carbon monoxide from 9-Methylfluorene-9-carbonyl chloride.

Advantages of COgen over Gaseous Carbon Monoxide

The use of COgen in a two-chamber system provides several key advantages:

-

Safety: Eliminates the need to handle highly toxic and flammable CO gas directly.

-

Convenience: As a stable, crystalline solid, it is easy to handle and store.

-

Stoichiometric Control: Allows for the generation of precise, near-stoichiometric amounts of CO, which can be advantageous in certain reactions.

-

No Specialized Equipment: Avoids the requirement for high-pressure reactors and specialized gas handling equipment.

Experimental Protocols for Palladium-Catalyzed Carbonylations using COgen

The following protocols are illustrative examples of how COgen can be employed in common palladium-catalyzed carbonylation reactions. These reactions are typically performed in a two-chamber reactor system.

The carbonylative Suzuki coupling is a powerful method for the synthesis of unsymmetrical ketones from aryl halides and boronic acids.

Reaction Scheme:

Ar-X + Ar'-B(OH)₂ + CO → Ar-CO-Ar'

Step-by-Step Protocol:

-

Chamber A (CO Generation): To a dry vial, add 9-Methylfluorene-9-carbonyl chloride (COgen, 1.25 mmol), Pd(dba)₂ (5 mol%), and (t-Bu)₃P·HBF₄ (5 mol%).

-

Add dry toluene (3 mL) and N,N-diisopropylethylamine (DIPEA, 1.5 equiv).

-

Chamber B (Carbonylation Reaction): To a separate dry vial, add the aryl bromide (0.5 mmol), the potassium aryl trihydroxyborate salt (0.55 mmol), Pd(acac)₂ (variable mol%), and the desired ligand (variable mol%).

-

Add dry toluene (3 mL).

-

Assembly and Reaction: Assemble the two-chamber reactor, ensuring a sealed system.

-

Heat the entire apparatus at the desired temperature (e.g., 80-100 °C) with stirring for the specified reaction time (typically 12-24 hours).

-

Work-up: After cooling to room temperature, quench the reaction in Chamber B with water and extract with an organic solvent (e.g., ethyl acetate). The organic layer is then dried, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Table 2: Example Substrates for Carbonylative Suzuki Coupling

| Aryl Halide | Boronic Acid Derivative | Product |

| 4-Bromoacetophenone | Phenyltrihydroxyborate | 4-Acetylbenzophenone |

| 3-Bromopyridine | (4-Methoxyphenyl)trihydroxyborate | 3-(4-Methoxybenzoyl)pyridine |

| 1-Bromo-4-fluorobenzene | Naphthyltrihydroxyborate | (4-Fluorophenyl)(naphthalen-1-yl)methanone |

The carbonylative Heck reaction allows for the synthesis of esters from aryl halides and alcohols.

Reaction Scheme:

Ar-X + R-OH + CO → Ar-COOR

Step-by-Step Protocol:

-

Chamber A (CO Generation): Prepare as described in the Suzuki coupling protocol.

-

Chamber B (Carbonylation Reaction): To a separate dry vial, add the aryl iodide (1.0 equiv), the alcohol (1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a non-nucleophilic base (e.g., DBU, 1.2 equiv).

-

Add a suitable solvent (e.g., toluene or dioxane, 0.1 M).

-

Assembly and Reaction: Assemble the two-chamber reactor and heat with stirring.

-

Work-up: After completion, cool the reaction, dilute with an organic solvent, and wash with aqueous acid and brine. The organic layer is dried, filtered, and concentrated. The product is purified by chromatography.

While less common, carbonylative Sonogashira-type couplings can be adapted for amide synthesis. A more direct approach is the aminocarbonylation of aryl halides.

Reaction Scheme (Aminocarbonylation):

Ar-X + R₂NH + CO → Ar-CONR₂

Step-by-Step Protocol:

-

Chamber A (CO Generation): Prepare as described previously.

-

Chamber B (Carbonylation Reaction): To a separate dry vial, add the aryl halide (1.0 equiv), the amine (1.2 equiv), a palladium catalyst (e.g., Pd(dba)₂, 2 mol%), a ligand (e.g., P(t-Bu)₃, 4 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

-

Add a suitable solvent (e.g., DMF).

-

Assembly and Reaction: Assemble the two-chamber reactor and heat with stirring.

-

Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude amide is purified by chromatography or recrystallization.

Application as an Amine Protecting Group (Mmoc)

The structural similarity of the 9-methylfluorenylmethoxycarbonyl group to the well-established 9-fluorenylmethoxycarbonyl (Fmoc) group suggests its utility as a protecting group for amines. For clarity in this guide, we will refer to the 9-Methylfluorene-9-carbonyl group as "Mmoc". While direct literature on the Mmoc group is scarce, its properties and reactivity can be inferred from the extensive knowledge of Fmoc chemistry.

The Principle of Amine Protection in Peptide Synthesis

In peptide synthesis, the α-amino group of an amino acid must be temporarily protected to prevent self-polymerization and to ensure the formation of the desired peptide sequence. An ideal protecting group is stable during the coupling reaction but can be selectively removed under mild conditions that do not affect other protecting groups or the peptide backbone. This principle of "orthogonality" is fundamental to modern peptide synthesis.

The 9-Methylfluorene-9-carbonyl (Mmoc) Group: A Postulated Analogue to Fmoc

The Fmoc group is a base-labile protecting group, typically removed with a solution of piperidine in DMF. The cleavage proceeds via a β-elimination mechanism. Given the structural similarity, the Mmoc group is also expected to be base-labile, though the presence of the methyl group at the 9-position may influence its stability and cleavage kinetics.

Figure 2: Postulated reaction scheme for the protection of an amine with Mmoc-Cl and its subsequent deprotection.

Potential Advantages and Disadvantages Compared to Fmoc

-

Potential Advantages: The methyl group in the Mmoc moiety might increase its stability under certain conditions, potentially offering a different orthogonality profile compared to Fmoc. This could be advantageous in the synthesis of complex peptides where fine-tuning of protecting group lability is required.

-

Potential Disadvantages: The steric hindrance from the methyl group could potentially slow down both the protection and deprotection steps. Furthermore, the synthesis of Mmoc-protected amino acids may be less straightforward than their Fmoc counterparts due to the different precursor.

Postulated Experimental Protocols

The following protocols are based on standard procedures for Fmoc chemistry and are provided as a starting point for the investigation of the Mmoc protecting group.

Reaction Scheme:

Amino Acid + 9-Methylfluorene-9-carbonyl chloride → Mmoc-Amino Acid

Step-by-Step Protocol:

-

Dissolution: Dissolve the amino acid (1.0 equiv) in a suitable solvent system (e.g., a mixture of 1,4-dioxane and water).

-

Basification: Add a base (e.g., sodium carbonate or sodium bicarbonate, 2.0 equiv) to the solution and stir until dissolved.

-

Addition of Mmoc-Cl: Slowly add a solution of 9-Methylfluorene-9-carbonyl chloride (1.1 equiv) in 1,4-dioxane to the amino acid solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Acidify the reaction mixture with dilute HCl to pH 2-3. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Reaction Scheme:

Mmoc-Peptide → Peptide + CO₂ + 9-Methylene-9-methylfluorene

Step-by-Step Protocol (for Solid-Phase Peptide Synthesis):

-

Swelling: Swell the Mmoc-protected peptide-resin in DMF.

-

Deprotection: Treat the resin with a 20% solution of piperidine in DMF for a specified time (e.g., 2 x 10 minutes).

-

Washing: Thoroughly wash the resin with DMF to remove the deprotection solution and the byproducts.

-

The deprotected peptide-resin is now ready for the next coupling step.

Table 3: Comparison of Common Amine Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Cleavage Condition | Key Features |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF) | Standard for SPPS; mild cleavage. |

| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Used in orthogonal and earlier SPPS strategies. |

| Benzyloxycarbonyl | Cbz | Hydrogenolysis (H₂/Pd) | Common in solution-phase synthesis. |

| 9-Methylfluorene-9-carbonyl | Mmoc | Postulated: Base | Potential for altered stability and orthogonality. |

Safety and Handling

9-Methylfluorene-9-carbonyl chloride is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is sensitive to moisture and should be stored in a dry environment. All manipulations should be performed in a well-ventilated fume hood.

Conclusion and Future Outlook

9-Methylfluorene-9-carbonyl chloride is a reagent of significant interest to the synthetic chemist. Its established role as a safe and practical carbon monoxide source in palladium-catalyzed reactions has already made a considerable impact on the field. The exploration of its potential as a novel amine protecting group, the Mmoc group, opens up new avenues for research in peptide synthesis and the development of complex nitrogen-containing molecules. Further investigation is warranted to fully characterize the stability and cleavage kinetics of the Mmoc group and to explore its orthogonality with other protecting groups. The continued development and application of such versatile reagents will undoubtedly contribute to the advancement of organic synthesis and drug discovery.

References

-

PubChem. (n.d.). 9-Methylfluorene. Retrieved from [Link]

-

PubChem. (n.d.). 9-Methylfluorene-9-carbonyl chloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (2010). The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. Molecules, 15(9), 6334-6351. [Link]

-

Chemdad. (n.d.). 9-Methylfluorene-9-carbonyl chloride. Retrieved from [Link]

-

ResearchGate. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry, 72(11), 833-846. [Link]

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]

-

ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1872-1875. [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

-

ResearchGate. (2010). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group for the Protection of Amino Functions of Cytidine, Adenosine, Guanosine and Their 2'-Deoxysugar Derivatives. Nucleosides, Nucleotides and Nucleic Acids, 2(2), 127-143. [Link]

-

Otago University Research Archive. (2016). Carbonylations with Bridged Carbonyl Compounds as CO donors. Retrieved from [Link]

-

PubMed Central. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11, 91. [Link]

-

Organic Chemistry Portal. (2012). Palladium Catalyzed Carbonylative Heck Reaction Affording Monoprotected 1,3-Ketoaldehydes. Organic Letters, 14(10), 2536-2539. [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by C-N coupling, hydrolysis, oxidation. Retrieved from [Link]

-

PubMed. (2024). Palladium-Catalyzed Carbonylative Sonogashira Transformations: Advancements and Insights. ACS Omega, 9(3), 3245-3258. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of ketones by acylation of arenes. Retrieved from [Link]

-

YouTube. (2018, September 20). 20.10a Synthesis of Esters. Retrieved from [Link]

-

YouTube. (2021, April 14). 20.10 Synthesis and Reactions of Amides. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing esters from alcohols and ketenes.

- Google Patents. (n.d.). Method for the fmoc group cleavage.

-

Chemistry LibreTexts. (2023, January 22). Synthesis of Esters. Retrieved from [Link]

-

YouTube. (2021, March 30). 19.2 Synthesis of Ketones and Aldehydes | Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent progress on catalytic Heck carbonylations using carbon monoxide surrogates. Retrieved from [Link]

-

Weizmann Institute of Science. (n.d.). A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Retrieved from [Link]

-

ResearchGate. (2006). Introduction of 9-fluorenylmethyloxycarbonyl, trichloroethoxycarbonyl, and benzyloxycarbonyl amine protecting groups into O-unprotected hydroxyamino acids using succinimidyl carbonates. The Journal of Organic Chemistry, 71(25), 9541-9544. [Link]

-

Frontiers. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Frontiers in Chemistry, 7, 193. [Link]

-

ResearchGate. (2024). Catalytic Cleavage of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group under Neat Conditions. Organic Letters, 26(15), 3284-3288. [Link]

-

Organic Chemistry Portal. (2011). Synthesis of Amides via Palladium-Catalyzed Amidation of Aryl Halides. Organic Letters, 13(5), 1028-1031. [Link]

-

YouTube. (2023, January 31). Reactions of Organometallic Reagents with Ketones and Aldehydes. Retrieved from [Link]

-

PubMed. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. The Journal of Organic Chemistry, 89(2), 1269-1274. [Link]

-

University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). Orthogonality of the Epoc group. (a) Fmoc-selective deprotection. (b).... Retrieved from [Link]

-

Wiley Analytical Science. (2019, July 9). Palladium Catalyzed Amination of Aryl Chlorides. Retrieved from [Link]

-

Wikipedia. (n.d.). 9-Methylfluoren. Retrieved from [Link]

Sources

Introduction: Harnessing a "Silent Killer" for Therapeutic Benefit

An In-Depth Technical Guide to the Mechanisms of Carbon Monoxide Release from COgen Prodrugs

Carbon monoxide (CO), long stigmatized as a toxic gas due to its high affinity for hemoglobin, is now recognized as a critical endogenous gasotransmitter, akin to nitric oxide (NO) and hydrogen sulfide (H₂S).[1] Produced in the human body by the enzymatic degradation of heme by heme oxygenase (HO-1), CO plays a vital role in maintaining cellular homeostasis.[2][3] It exhibits a remarkable spectrum of therapeutic activities, including anti-inflammatory, anti-apoptotic, anti-proliferative, and cytoprotective effects.[1][4][5] These properties have positioned CO as a promising therapeutic agent for a vast array of pathologies, from inflammatory diseases and ischemia-reperfusion injury to cancer and organ transplantation.[1][3][4][6][7]

However, the clinical application of gaseous CO is fraught with challenges, primarily due to the difficulty in controlling its dosage and the risk of systemic toxicity from elevated carboxyhemoglobin levels.[1][3] This has driven the development of CO-releasing molecules (CORMs) , or COgens , which are sophisticated prodrugs designed to deliver controlled and targeted amounts of CO.[4][6][7] Most CORMs are transition-metal carbonyl complexes that sequester CO until a specific trigger initiates its release.[2][7] This guide provides a detailed exploration of the core mechanisms governing CO release from these innovative therapeutic agents, offering field-proven insights for researchers and drug development professionals.

Pillar 1: The Foundational Principle of Triggered Release

The central paradigm of COgen design is the transition from a stable, inactive prodrug to an active state that liberates therapeutic CO. This transformation is not spontaneous but is initiated by a specific internal or external stimulus. The choice of trigger is a critical design element, dictating the spatial and temporal control of CO delivery. Upon activation, the COgen releases CO and a metal-containing fragment, termed an inactivated CORM (iCORM).[2][4]

A crucial aspect of experimental design and therapeutic development is the independent evaluation of the iCORM.[2] Its biological activity must be assessed to ensure that the observed therapeutic effects are attributable to CO release and not to the metallic byproduct.[2][4][6]

Caption: The core concept of COgen activation and release.

Pillar 2: A Compendium of CO Release Mechanisms

The versatility of COgen chemistry allows for a wide array of activation strategies. These mechanisms can be broadly categorized by the nature of the trigger, enabling researchers to tailor drug delivery to specific pathological microenvironments or to apply external control.[1][4][5]

Ligand-Exchange and Solvent-Triggered Release

The earliest CORMs were designed to release CO upon dissolution in a solvent, typically through a ligand substitution mechanism. In an aqueous biological milieu, a water molecule or an endogenous ligand (like a thiol from glutathione or cysteine) displaces a CO ligand from the metal center, triggering its release.[2][4][8]

-

Causality: The lability of the metal-CO bond in the presence of competing ligands drives this process. The rate of release is dependent on the solvent, the nature of the CORM's other ligands, and the concentration of biological nucleophiles.

-

Example: CORM-3 ([Ru(CO)₃Cl(glycinate)]) releases CO in aqueous solution, a process that can be accelerated by the presence of thiols.[6][8]

-

Challenge: This mechanism offers limited temporal and spatial control, as CO release begins immediately upon introduction to the biological system, potentially leading to off-target effects.

Photo-Activated Release (PhotoCORMs)

Perhaps the most elegant strategy for achieving precise spatiotemporal control is the use of light as a trigger.[2] PhotoCORMs are stable in the dark but release CO upon irradiation with light of a specific wavelength.[1][5][9]

-

Causality: The absorption of a photon excites the molecule, often involving a metal-to-ligand charge transfer.[2] This electronic excitation weakens the metal-CO back-bonding, leading to the dissociative loss of a CO ligand.[2][9]

-

Expert Insight: The key development goal is shifting the activation wavelength from the UV, which has low tissue penetration and can cause cellular damage, to the visible or near-infrared (NIR) "therapeutic window" for in vivo applications.[5][9] Recent strategies have even explored using photosensitizers to enable CO release with red light.[10]

-

Example: Manganese(I) tricarbonyl complexes, such as Trypto-CORM, have been designed to release CO upon irradiation with visible light.[3]

-

Trustworthiness: The control offered by an external light source is unparalleled. The dosage can be finely tuned by modulating light intensity and duration, and delivery can be restricted to a highly localized area.[5]

Enzyme-Triggered Release (ET-CORMs)

To leverage the unique biochemical signatures of disease states, enzyme-triggered CORMs (ET-CORMs) have been developed. These molecules are designed to be substrates for enzymes that are overexpressed at the target site, such as in tumors or inflamed tissues.[6][9]

-

Causality: The ET-CORM prodrug contains a chemical moiety that masks the CO-releasing core. An enzyme, such as an esterase, cleaves this masking group, inducing an electronic cascade or structural rearrangement that destabilizes the molecule and liberates CO.[9]

-

Example: Dienol-Fe(CO)₃ compounds have been designed with acyloxybutadiene ligands. Intracellular esterases cleave the ester bond, leading to the formation of a dienol-Fe(CO)₃ moiety that rapidly decomposes to release CO.[9]

-

Self-Validation: The design ensures that CO release is minimal in healthy tissue with normal enzyme levels, but is "switched on" in the target pathological environment, thereby increasing specificity and reducing systemic exposure.

pH-Triggered Release

The microenvironment of tumors and inflamed tissues is often characterized by acidosis (lower pH). This physiological abnormality can be exploited as a trigger for CO release.[4][9]

-

Causality: The COgen is engineered to be stable at physiological pH (7.4) but to undergo a protonation-induced decomposition at acidic pH.[9] This protonation event alters the electronic structure of the molecule, initiating the CO release cascade.

-

Example: CORM-A1 ([Na₂BH₃CO₂]) is a non-metallic COgen whose CO release is accelerated in acidic conditions. The mechanism involves protonation that generates an unstable borane carbonyl intermediate, which then decomposes to release CO.[9]

-

Expert Insight: The rate of CO release from pH-sensitive COgens can be tuned by adjusting the pKa of the molecule, allowing for optimized delivery in different acidic environments.

Other Emerging Triggers

Research continues to expand the repertoire of triggers for bespoke drug delivery.[4][5]

-

Oxidation-Triggered: Molecules that release CO in response to the high levels of reactive oxygen species (ROS) found in cancerous or inflamed tissues.[4][8]

-

Ultrasound-Activated: CO can be encapsulated within microbubbles or other nanocarriers.[11] Focused ultrasound can then be used to mechanically rupture these carriers at a specific anatomical location, providing on-demand CO release with real-time imaging guidance.[11][12]

Caption: Overview of stimuli-responsive CO release mechanisms.

Pillar 3: Experimental Validation & Protocol Design

Trustworthiness in drug development hinges on robust and reproducible methods for characterizing drug release. For COgens, the primary goal is to quantify the rate and stoichiometry of CO liberation under physiologically relevant conditions.

Data Presentation: Comparative Analysis of COgen Classes

| COgen Class | Trigger | Representative Molecule | Key Characteristics | Potential Application |

| Solvent-Triggered | Ligand Exchange | CORM-3 | Spontaneous release in aqueous media. | General research tool, systemic anti-inflammatory effects. |

| Photo-Triggered | Light (Visible/UV) | Trypto-CORM | Spatiotemporally controlled release.[3] | Localized cancer therapy, topical treatments.[2] |

| Enzyme-Triggered | Esterases | Dienol-Fe(CO)₃ complexes | High specificity for target tissues.[9] | Targeted cancer therapy, inflammation.[6] |

| pH-Triggered | Acidic pH | CORM-A1 | Activated by tumor/inflammatory microenvironment.[9] | Solid tumor targeting. |

| Ultrasound-Triggered | Mechanical Force | TARC-CO (Microbubbles) | On-demand, image-guided release.[11] | Deep tissue tumor therapy.[12] |

Experimental Protocol: Standard Spectrophotometric Myoglobin Assay for CO Release Quantification

This protocol describes a widely accepted in vitro method for measuring CO release by monitoring the spectral shift of myoglobin (Mb) as it binds CO to form carboxymyoglobin (MbCO).[9]

Principle: Deoxymyoglobin (deoxy-Mb) has a distinct absorption spectrum. Upon binding CO, it converts to MbCO, which has a different spectrum with characteristic peaks. By monitoring the change in absorbance at specific wavelengths, the amount of CO released can be quantified.

Reagents & Equipment:

-

Horse heart myoglobin (Sigma-Aldrich or equivalent)

-

Sodium dithionite (freshly prepared solution)

-

Phosphate-buffered saline (PBS), pH 7.4

-

The COgen to be tested

-

The corresponding iCORM (for control experiments)

-

Triggering apparatus (e.g., LED light source for PhotoCORMs)

-

UV-Vis spectrophotometer with cuvette holder

Caption: Workflow for the spectrophotometric myoglobin assay.

Methodology:

-

Preparation of Deoxymyoglobin (deoxy-Mb):

-

Prepare a stock solution of myoglobin (e.g., 200 µM) in PBS (pH 7.4).

-

In a sealed cuvette, add a defined volume of the myoglobin solution.

-

To reduce the ferric (Fe³⁺) metmyoglobin to the ferrous (Fe²⁺) deoxy-Mb state, add a few grains of solid sodium dithionite or a small aliquot of a freshly prepared, concentrated dithionite solution.

-

Gently mix by inversion until the color changes from brownish-red to purple-red. Record the UV-Vis spectrum to confirm the formation of deoxy-Mb (Soret peak ~434 nm).

-

-

CO Release Measurement:

-

To the cuvette containing the deoxy-Mb solution, add a specific concentration of the COgen stock solution.

-

Immediately begin recording UV-Vis spectra at regular time intervals (e.g., every 1-2 minutes).

-

If the COgen requires a trigger, apply it at time zero. For a PhotoCORM, begin irradiating the cuvette with the appropriate light source. For a pH-triggered CORM, the buffer would be pre-adjusted to the target pH.

-

Continue monitoring until the spectral changes plateau, indicating the cessation of CO release. The formation of MbCO is indicated by a shift in the Soret peak to ~423 nm and the appearance of two Q-bands at ~540 nm and ~578 nm.

-

-

Data Analysis & Self-Validation:

-

Calculate the concentration of MbCO at each time point using the changes in absorbance at characteristic wavelengths and the known extinction coefficients for deoxy-Mb and MbCO.

-

Plot the moles of CO released per mole of COgen against time to determine the release kinetics (e.g., half-life, t₁/₂) and the total CO release stoichiometry.

-

Crucial Controls: Run parallel experiments with (a) the iCORM alone to ensure it does not cause spectral changes, (b) the COgen in the absence of the trigger to confirm stability, and (c) a blank (deoxy-Mb solution with vehicle) to account for any baseline drift.

-

Conclusion and Future Outlook

The development of COgens represents a paradigm shift in harnessing the therapeutic potential of carbon monoxide. By leveraging a diverse array of chemical and physical triggers, these molecules offer unprecedented control over drug delivery, enhancing efficacy while minimizing systemic toxicity. The ability to activate CO release in response to specific biological cues (enzymes, pH, ROS) or external stimuli (light, ultrasound) is paving the way for highly targeted and personalized medicine.

Future research will focus on developing next-generation COgens with improved drug-like properties, such as enhanced water solubility, biocompatibility, and activation by tissue-penetrating NIR light.[1][5] Furthermore, integrating COgens into advanced drug delivery systems like nanoparticles and hydrogels will further refine their targeting capabilities.[4] As our understanding of the intricate mechanisms of CO release deepens, so too will our ability to design sophisticated COgen-based therapies that promise to revolutionize the treatment of a wide range of human diseases.

References

-

Heinemann, S. H., et al. (2014). Novel lead structures and activation mechanisms for CO-releasing molecules (CORMs). British Journal of Pharmacology. Available at: [Link]

-

Wang, P., et al. (2017). Carbon Monoxide and Its Controlled Release: Therapeutic Application, Detection, and Development of Carbon Monoxide Releasing Molecules (CORMs). Journal of Medicinal Chemistry. Available at: [Link]

-

Gambino, G., et al. (2024). Metal-based carbon monoxide releasing molecules with promising cytotoxic properties. Dalton Transactions. Available at: [Link]

-

Zou, T., et al. (2018). Aspects of Carbon Monoxide in Form of CO-Releasing Molecules Used in Cancer Treatment: More Light on the Way. Oxidative Medicine and Cellular Longevity. Available at: [Link]

-

Zafar, M. N., et al. (2021). CO-Releasing Materials: An Emphasis on Therapeutic Implications, as Release and Subsequent Cytotoxicity Are the Part of Therapy. Molecules. Available at: [Link]

-

Hu, M., et al. (2023). Synthesis, structure, CO releasing, and biological activities of new 1-D chain Mn(I)/Mn(II) visible light activated CO-releasing molecules (CORMs). Journal of Coordination Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Carbon monoxide-releasing molecules. Retrieved from: [Link]

-

Schatzschneider, U. (n.d.). CO-releasing Molecules. University of Würzburg. Available at: [Link]

-

García-Gallego, S., & Bernardes, G. J. L. (2014). Carbon-monoxide-releasing molecules for the delivery of therapeutic CO in vivo. Angewandte Chemie International Edition. Available at: [Link]

-

Atzrodt, J., et al. (2016). CO-releasing molecule (CORM) conjugate systems. Dalton Transactions. Available at: [Link]

- Not available.

-

Teledyne LABS. (n.d.). In Vitro Release Testing (IVRT). Retrieved from: [Link]

- Not available.

-

Wang, B., et al. (2022). A Review for In Vitro and In Vivo Detection and Imaging of Gaseous Signal Molecule Carbon Monoxide by Fluorescent Probes. Molecules. Available at: [Link]

- Not available.

-

Zhang, Z., et al. (2022). Ultrasound-Mediated Antitumor Therapy via Targeted Acoustic Release Carrier of Carbon Monoxide (TARC-CO). ACS Applied Materials & Interfaces. Available at: [Link]

-

Zhang, Z., et al. (2022). Ultrasound-Mediated Antitumor Therapy via Targeted Acoustic Release Carrier of Carbon Monoxide (TARC-CO). ACS Applied Materials & Interfaces. Available at: [Link]

Sources

- 1. Aspects of Carbon Monoxide in Form of CO-Releasing Molecules Used in Cancer Treatment: More Light on the Way - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel lead structures and activation mechanisms for CO-releasing molecules (CORMs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Carbon monoxide-releasing molecules - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. CO-releasing molecule (CORM) conjugate systems - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT03515A [pubs.rsc.org]

- 9. Metal-based carbon monoxide releasing molecules with promising cytotoxic properties - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00087K [pubs.rsc.org]

- 10. Dual Pathways of Photorelease Carbon Monoxide via Photosensitization for Tumor Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Ultrasound-Mediated Antitumor Therapy via Targeted Acoustic Release Carrier of Carbon Monoxide (TARC-CO) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Storage of 9-Methylfluorene-9-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Reactivity of a Valuable Reagent

9-Methylfluorene-9-carbonyl chloride is a specialized acylating agent with significant potential in organic synthesis and drug development. Its unique structural features, particularly the bulky fluorenyl group, offer distinct reactivity and selectivity profiles. However, as with all acyl chlorides, its utility is intrinsically linked to its stability. This guide, intended for laboratory professionals, provides a comprehensive overview of the chemical stability of 9-Methylfluorene-9-carbonyl chloride, recommended storage and handling procedures, and methods for assessing its integrity. By understanding the principles outlined herein, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible experimental outcomes.

The Chemical Profile of 9-Methylfluorene-9-carbonyl chloride

9-Methylfluorene-9-carbonyl chloride is a solid organic compound with the molecular formula C₁₅H₁₁ClO and a molecular weight of approximately 242.70 g/mol .[1] Its structure is characterized by a carbonyl chloride group attached to the 9-position of a fluorene ring, which is also substituted with a methyl group at the same position. This steric hindrance around the reactive acyl chloride moiety plays a significant role in its reactivity and stability.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₁ClO | [1] |

| Molecular Weight | 242.70 g/mol | [1] |

| Appearance | Solid | [2] |

| CAS Number | 82102-37-2 | [1] |

The Achilles' Heel: Understanding the Instability of Acyl Chlorides

The primary pathway for the degradation of 9-Methylfluorene-9-carbonyl chloride, like all acyl chlorides, is hydrolysis. The electrophilic carbonyl carbon is highly susceptible to nucleophilic attack by water, leading to the formation of the corresponding carboxylic acid and hydrochloric acid.

Caption: Hydrolysis Degradation Pathway.

This reaction is generally rapid and exothermic. The rate of hydrolysis can be influenced by several factors:

-

Water Availability: The presence of even trace amounts of moisture in the storage environment or in solvents will lead to degradation.

-

Temperature: Higher temperatures accelerate the rate of hydrolysis.

-

Steric Hindrance: The bulky 9-methylfluorenyl group offers a degree of steric protection to the carbonyl carbon, potentially slowing the rate of hydrolysis compared to less hindered acyl chlorides. However, this does not render the compound immune to hydrolysis.

The primary degradation product, 9-Methylfluorene-9-carboxylic acid , is a stable crystalline solid. Its presence in a sample of 9-Methylfluorene-9-carbonyl chloride is a clear indicator of degradation.

Best Practices for Storage and Handling

Given its reactivity, stringent storage and handling procedures are paramount to maintaining the integrity of 9-Methylfluorene-9-carbonyl chloride.

Storage Recommendations

| Condition | Recommendation | Rationale |

| Temperature | Store at temperatures not exceeding 8°C. Refrigeration is recommended. | To slow down the rate of potential degradation reactions, primarily hydrolysis. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To displace atmospheric moisture and prevent hydrolysis. |

| Container | Keep in a tightly sealed container. Use containers with high-quality, non-reactive seals. | To prevent the ingress of moisture from the ambient environment. |

| Location | Store in a dry, well-ventilated area away from incompatible materials. | To minimize exposure to moisture and reactive chemicals. |

Handling Protocols

Due to its corrosive nature, appropriate personal protective equipment (PPE) is mandatory when handling 9-Methylfluorene-9-carbonyl chloride. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid material should be performed in a fume hood to avoid inhalation of any dust or fumes.

Dispensing and Weighing:

-

Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

-

Whenever possible, handle and weigh the compound in a glove box or under a stream of dry inert gas.

-

Use dry, clean spatulas and weighing vessels.

-

Promptly and securely reseal the container after dispensing.

Assessing Purity and Degradation

Regularly assessing the purity of 9-Methylfluorene-9-carbonyl chloride is crucial, especially for sensitive applications. A combination of chromatographic and spectroscopic methods can be employed.

Chromatographic Methods

Gas Chromatography (GC): Due to the high reactivity of acyl chlorides, direct GC analysis can be challenging. Derivatization is often the preferred method.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Aromatic Ketones using 9-Methylfluorene-9-carbonyl Chloride

Abstract

This document provides a comprehensive guide for the synthesis of aromatic ketones via Friedel-Crafts acylation utilizing 9-Methylfluorene-9-carbonyl chloride. Aromatic ketones are a pivotal class of compounds in medicinal chemistry and materials science, and the sterically unique 9-methylfluorene moiety offers a valuable scaffold for the design of novel molecules. These application notes detail the underlying reaction mechanism, provide step-by-step protocols for the synthesis of the acylating agent and a representative aromatic ketone, and offer insights into reaction optimization, product characterization, and safety considerations. The protocols are designed to be robust and reproducible, catering to researchers in both academic and industrial settings.

Introduction: The Significance of Fluorene-Containing Aromatic Ketones

Aromatic ketones are fundamental building blocks in organic synthesis, serving as precursors to a wide array of pharmaceuticals, agrochemicals, and functional materials. The fluorene scaffold, a tricyclic aromatic hydrocarbon, has garnered significant attention in drug discovery due to its unique structural and electronic properties. Fluorene derivatives have demonstrated a broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1] The incorporation of the 9-methylfluorene group into an aromatic ketone structure introduces a bulky, rigid, and lipophilic moiety that can significantly influence the pharmacological profile of a molecule by modulating its binding affinity to biological targets and its pharmacokinetic properties.

9-Methylfluorene-9-carbonyl chloride is a versatile reagent for introducing this valuable pharmacophore. The Friedel-Crafts acylation, a classic yet powerful carbon-carbon bond-forming reaction, provides a direct and efficient route to these target ketones.[2][3] This guide will elucidate the nuances of employing this sterically demanding acyl chloride in electrophilic aromatic substitution reactions.

Reaction Mechanism: The Friedel-Crafts Acylation Pathway

The synthesis of aromatic ketones using 9-Methylfluorene-9-carbonyl chloride proceeds via the well-established Friedel-Crafts acylation mechanism. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[4]

The key steps of the mechanism are as follows:

-

Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the chlorine atom of the 9-Methylfluorene-9-carbonyl chloride, polarizing the carbon-chlorine bond. This facilitates the departure of the chloride ion as a tetrachloroaluminate complex ([AlCl₄]⁻), generating a resonance-stabilized acylium ion. The steric bulk of the 9-methylfluorene group does not prevent the formation of this key electrophilic intermediate.

-

Electrophilic Attack: The electron-rich aromatic ring of the substrate (e.g., anisole) acts as a nucleophile and attacks the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Rearomatization: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom bearing the newly attached acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final aromatic ketone product. The product ketone, being a Lewis base, will then form a complex with the Lewis acid catalyst.

-

Work-up: An aqueous work-up is necessary to decompose the ketone-Lewis acid complex and liberate the desired aromatic ketone.[5]

Experimental Protocols

Synthesis of 9-Methylfluorene-9-carbonyl Chloride

The starting acyl chloride can be prepared from the corresponding carboxylic acid.

Protocol 1: Preparation of 9-Methylfluorene-9-carbonyl Chloride

-

Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube (containing CaCl₂), add 9-methyl-9H-fluorene-9-carboxylic acid (5.0 g, 22.3 mmol).

-

Reagent Addition: Add thionyl chloride (15 mL, 206 mmol) to the flask.

-

Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2 hours. The solid carboxylic acid will gradually dissolve.

-

Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.

-

Purification: The crude 9-Methylfluorene-9-carbonyl chloride, a pale yellow solid, can be purified by recrystallization from hexanes to yield the pure product.

Synthesis of (4-methoxyphenyl)(9-methyl-9H-fluoren-9-yl)methanone

This protocol details the Friedel-Crafts acylation of anisole, an electron-rich aromatic substrate, with 9-Methylfluorene-9-carbonyl chloride.

Protocol 2: Friedel-Crafts Acylation of Anisole

-

Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (3.2 g, 24.0 mmol) in anhydrous dichloromethane (DCM, 50 mL). Cool the suspension to 0 °C in an ice bath.

-

Acyl Chloride Addition: Dissolve 9-Methylfluorene-9-carbonyl chloride (5.0 g, 20.6 mmol) in anhydrous DCM (30 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15 minutes, maintaining the temperature at 0 °C.

-

Arene Addition: After the addition is complete, dissolve anisole (2.1 mL, 19.4 mmol) in anhydrous DCM (20 mL) and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 20 minutes. The reaction mixture will typically develop a deep color.[6]

-

Reaction: After the addition of anisole, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (100 g) and concentrated hydrochloric acid (10 mL). Stir vigorously until the ice has melted and the color of the organic layer lightens.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).

-

Washing: Combine the organic layers and wash with 1 M NaOH solution (50 mL), water (50 mL), and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure (4-methoxyphenyl)(9-methyl-9H-fluoren-9-yl)methanone as a white or pale yellow solid.

Data Presentation and Characterization

The synthesized aromatic ketone should be characterized by standard analytical techniques to confirm its identity and purity.

Table 1: Expected Yield and Characterization Data for (4-methoxyphenyl)(9-methyl-9H-fluoren-9-yl)methanone

| Parameter | Expected Value |

| Yield | 75-85% |

| Appearance | White to pale yellow solid |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.80-7.75 (m, 2H), 7.65-7.60 (m, 2H), 7.40-7.30 (m, 4H), 6.90-6.85 (m, 2H), 3.85 (s, 3H), 1.75 (s, 3H) |

| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 198.5 (C=O), 163.0, 148.0, 140.5, 132.0, 130.0, 128.5, 127.0, 125.0, 120.0, 113.5, 60.0 (C-9), 55.5 (OCH₃), 25.0 (CH₃) |

| IR (KBr, cm⁻¹) | ~1650 (C=O stretch), ~1600, 1510 (aromatic C=C stretch), ~1250 (C-O stretch) |

| Melting Point | To be determined |

Note: The NMR chemical shifts are predicted based on analogous structures and may vary slightly. Experimental verification is essential.[7][8]

Troubleshooting

| Issue | Possible Cause | Solution |

| Low or no product yield | Inactive Lewis acid (hydrolyzed) | Use freshly opened or sublimed AlCl₃. Ensure all glassware is rigorously dried. |

| Deactivated aromatic substrate | Use a more electron-rich aromatic substrate or harsher reaction conditions (higher temperature, longer reaction time). | |

| Incomplete formation of acyl chloride | Ensure the reaction with thionyl chloride goes to completion. | |

| Formation of multiple products | Polysubstitution (less likely in acylation) | Use a 1:1 stoichiometry of arene to acyl chloride.[2] |

| Isomer formation | For substituted arenes, a mixture of ortho and para isomers is expected. Optimize reaction conditions (temperature, solvent) to favor one isomer. Purification by chromatography is necessary. | |

| Difficult work-up | Emulsion formation during extraction | Add more brine to the separatory funnel to break the emulsion. |

Safety Precautions

-

Acyl Chlorides: 9-Methylfluorene-9-carbonyl chloride is corrosive and reacts with moisture to release HCl gas. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Lewis Acids: Anhydrous aluminum chloride is a corrosive solid that reacts violently with water. Handle in a fume hood and avoid inhalation of dust.

-

Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a fume hood and wear appropriate gloves.

-

Reaction Quenching: The quenching of the reaction with water is highly exothermic and releases HCl gas. Perform this step slowly and carefully in an ice bath within a fume hood.

Conclusion

The Friedel-Crafts acylation with 9-Methylfluorene-9-carbonyl chloride provides an effective and direct method for the synthesis of novel aromatic ketones bearing the bulky and pharmaceutically relevant 9-methylfluorene moiety. The protocols outlined in this guide are designed to be a reliable starting point for researchers. Careful attention to anhydrous conditions and safety procedures is paramount for the successful and safe execution of this synthesis. The resulting aromatic ketones can serve as valuable intermediates for further chemical transformations in the development of new therapeutic agents and advanced materials.

References

-

This journal is © The Royal Society of Chemistry 2021 - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

-

Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]

-

13 Friedel-Crafts Acylation. (n.d.). University of Wisconsin-Madison. Retrieved January 27, 2026, from [Link]

-

Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. (2023, January 21). YouTube. Retrieved January 27, 2026, from [Link]

-

Assignments of the 1H and 13C NMR spectra of trans-4-hydroxy-N-9-fluorenylmethoxycarbonyl-L-proline using one- and two-dimensional NMR spectroscopy. (2001). ResearchGate. Retrieved January 27, 2026, from [Link]

- Process for the preparation of fluorene-9-carboxylic acid. (1986, January 14). Google Patents.

-

Using Acyl Chlorides in Friedel-Crafts Reactions. (2023, January 22). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]

-

Friedel-Crafts Acylation of Anisole. (2006, October 4). Columbia University. Retrieved January 27, 2026, from [Link]

-

Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps. Retrieved January 27, 2026, from [Link]

-

Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 20). YouTube. Retrieved January 27, 2026, from [Link]

-

Synthesis of fluorenone from fluorene-9-carboxylic acid. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. (2023, January 21). YouTube. Retrieved January 27, 2026, from [Link]

-

Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. (n.d.). Organic Syntheses. Retrieved January 27, 2026, from [Link]

-

Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. (n.d.). The Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

-

Methyl Substitution Effects on 1H and 13C NMR Data of Methoxyflavones. (2008). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. (n.d.). Green Chemistry (RSC Publishing). Retrieved January 27, 2026, from [Link]

-

9,14-Diphenyl-9,9a,10,13,13a,14-hexahydro-9,14:10,13-dimethanobenzo[f]tetraphen-15-one. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. rsc.org [rsc.org]

- 6. youtube.com [youtube.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: 9-Methylfluorene-9-carbonyl Chloride in the Synthesis of Heterocyclic Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9-Methylfluorene-9-carbonyl chloride, a versatile reagent with applications in synthetic organic chemistry, particularly in the construction of heterocyclic frameworks. While it is a recognized precursor for in situ carbon monoxide generation in palladium-catalyzed carbonylation reactions, this note will also explore its potential as a building block in cyclocondensation reactions for the synthesis of nitrogen-containing heterocycles. Detailed protocols, mechanistic insights, and safety considerations are presented to enable researchers to effectively utilize this reagent in their synthetic endeavors.

Introduction: Unveiling the Synthetic Potential of 9-Methylfluorene-9-carbonyl Chloride

Heterocyclic compounds form the bedrock of medicinal chemistry and drug discovery, with a vast number of pharmaceuticals containing at least one heterocyclic ring.[1] The development of novel and efficient methodologies for the synthesis of these scaffolds is therefore a continuous pursuit. 9-Methylfluorene-9-carbonyl chloride, a derivative of the fluorene tricyclic system, is a highly reactive acyl chloride. Its chemical properties make it an interesting candidate for the introduction of a sterically demanding carbonyl group, which can then be elaborated into various heterocyclic systems.

While its primary documented application is as a solid, stable carbon monoxide (CO) source under the trade name COGen® for palladium-catalyzed carbonylation reactions to form ketones, amides, and esters, its utility as a direct precursor for heterocycle synthesis is a logical extension of its reactivity.[2] This guide will delve into both its established role and its prospective application in the synthesis of nitrogen-containing heterocycles.

Physicochemical Properties and Safety Data

A thorough understanding of the reagent's properties and hazards is paramount for its safe and effective use in the laboratory.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₁ClO | [3] |

| Molecular Weight | 242.70 g/mol | [3] |

| CAS Number | 82102-37-2 | [3] |

| Appearance | Solid | |

| Melting Point | >110 °C | [2] |

| GHS Hazard Statements | H314: Causes severe skin burns and eye damage | [3] |

Safety Precautions: 9-Methylfluorene-9-carbonyl chloride is a corrosive substance that reacts with moisture.[3] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[3]

Established Application: In Situ Carbon Monoxide Generation

The most prominent application of 9-Methylfluorene-9-carbonyl chloride is as a convenient and safer alternative to gaseous carbon monoxide in palladium-catalyzed carbonylation reactions. This in situ generation of CO avoids the need for handling highly toxic, flammable CO gas cylinders.

The general principle involves the decarbonylation of the acyl chloride in the presence of a palladium catalyst, releasing a stoichiometric amount of carbon monoxide, which then participates in the catalytic cycle.

Experimental Workflow for CO-Generation

Caption: Proposed reaction mechanism for benzodiazepine synthesis.

Detailed Experimental Protocol

Materials:

-

9-Methylfluorene-9-carbonyl chloride (≥99.0%)

-

o-Phenylenediamine (≥99.5%)

-

Anhydrous Toluene

-

Triethylamine (Et₃N), distilled

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Ethyl acetate and Hexanes for chromatography

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add o-phenylenediamine (1.0 eq).

-

Dissolution: Add anhydrous toluene (100 mL) to the flask and stir until the o-phenylenediamine is completely dissolved.

-

Base Addition: Add triethylamine (1.2 eq) to the solution.

-

Acylation: In a separate flask, dissolve 9-Methylfluorene-9-carbonyl chloride (1.0 eq) in anhydrous toluene (50 mL). Add this solution dropwise to the stirred o-phenylenediamine solution at room temperature over 30 minutes.

-

Reaction Monitoring: After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Extraction: Transfer the reaction mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Outcome and Characterization

The expected product is a fused benzodiazepine with the 9-methylfluorene moiety at the 4-position. The structure can be confirmed by standard spectroscopic methods. In the ¹H NMR spectrum, one would expect to see the disappearance of the NH₂ protons of the starting material and the appearance of characteristic signals for the benzodiazepine ring protons.

| Parameter | Expected Value |

| Yield | 60-80% (estimated) |

| Appearance | Yellowish solid |

| ¹H NMR | Complex aromatic signals, singlet for the methyl group |

| Mass Spec (ESI+) | [M+H]⁺ corresponding to the product's molecular weight |

Potential for Further Heterocycle Synthesis

The reactivity of 9-Methylfluorene-9-carbonyl chloride is not limited to the synthesis of benzodiazepines. It can be envisioned as a versatile precursor for a variety of other heterocyclic systems through reactions with different dinucleophiles.

-

With Hydrazine Derivatives: Reaction with hydrazine or substituted hydrazines could lead to the formation of pyrazole or pyridazinone derivatives.

-

With Amino Alcohols: Condensation with amino alcohols could provide access to oxazine derivatives. [4]* In Multicomponent Reactions: Its high reactivity makes it a potential candidate for use in multicomponent reactions to rapidly build molecular complexity. [5]

Conclusion

9-Methylfluorene-9-carbonyl chloride is a valuable reagent for synthetic chemists. Its established role as a safe and practical source of carbon monoxide for carbonylation reactions is well-documented. Furthermore, its inherent reactivity as an acyl chloride opens up significant, though less explored, avenues for its use in the construction of diverse heterocyclic scaffolds. The detailed protocol for the proposed synthesis of a 1,5-benzodiazepine derivative serves as a template for further exploration of this reagent's potential in medicinal and materials chemistry. As with any reactive chemical, adherence to strict safety protocols is essential for its successful and safe application in the laboratory.

References

-

PubChem. 9-Methylfluorene-9-carbonyl chloride. [Link]

-

ResearchGate. Pyrimidines synthesis via the reactions of carbonyl compounds with amidines. [Link]

-

Organic & Biomolecular Chemistry. An N-heterocyclic carbene-catalyzed switchable reaction of 9-(trimethylsilyl)fluorene and aldehydes: chemoselective synthesis of dibenzofulvenes and fluorenyl alcohols. [Link]

-

ResearchGate. A Mild, Rapid, and Chemoselective Procedure for the Introduction of the 9-Phenyl-9-fluorenyl Protecting Group into Amines, Acids, Alcohols, Sulfonamides, Amides and Thiols. [Link]

-

IJNRD. Green Multicomponent Reactions for the Synthesis of Biologically Relevant Heterocycles: A Sustainable Approach. [Link]

-

MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]

-

National Institutes of Health. Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. [Link]

-

Organic Chemistry Portal. Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. [Link]

-

Organic Chemistry Portal. Pyrimidine synthesis. [Link]

- Google Patents.

-

PubChem. 9H-fluorene-9-carbonyl chloride. [Link]

-

National Institutes of Health. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. [Link]

-

PubMed. Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst. [Link]

-

ResearchGate. SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. [Link]

-

ResearchGate. Synthesis of Pyrimidines from Dinitrogen and Carbon. [Link]

Sources

- 1. 9H-fluorene-9-carbonyl chloride | C14H9ClO | CID 1714684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 9-Methylfluorene-9-carbonyl chloride Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 9-Methylfluorene-9-carbonyl chloride | C15H11ClO | CID 13751568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited [organic-chemistry.org]

- 5. ijnrd.org [ijnrd.org]

Application Notes and Protocols: Investigating Paracrine Signaling of Carbon Monoxide using COgen in a Two-Chamber System

Introduction: Unveiling the Intercellular Messenger Role of Carbon Monoxide

Carbon monoxide (CO), once solely recognized for its toxicity, is now established as a critical endogenous gasotransmitter, playing a pivotal role in a myriad of physiological processes, including inflammation, apoptosis, and cellular proliferation.[1] The therapeutic potential of CO has spurred the development of Carbon Monoxide-Releasing Molecules (CORMs), collectively referred to as COgen. These compounds provide a sophisticated means of delivering controlled and predictable amounts of CO to biological systems, thereby overcoming the challenges associated with the direct administration of CO gas.[2][3]

This guide provides a comprehensive experimental framework for utilizing COgen in a two-chamber in vitro system, a powerful methodology for dissecting the paracrine effects of CO. In this setup, "donor" cells are cultured in one chamber and treated with a COgen, leading to the release of CO. The gaseous CO then diffuses across a semi-permeable membrane to a second chamber containing "acceptor" cells, allowing for the precise investigation of CO-mediated intercellular communication. This approach is invaluable for researchers in drug development and fundamental biology seeking to understand the nuanced effects of CO on specific cellular targets in a co-culture environment without direct cell-to-cell contact.[4]

The Two-Chamber System: A Model for Paracrine Signaling

The two-chamber system, commonly known as a Transwell® assay, consists of a cell culture insert that is placed into the well of a larger culture plate.[5][6] This creates an upper (apical) and a lower (basolateral) chamber, separated by a microporous membrane. This design is exceptionally versatile, allowing for the study of cell migration, invasion, and, as detailed here, the paracrine effects of diffusible molecules like CO.[7]

The choice of membrane pore size is a critical experimental parameter. For the study of gaseous diffusion, a smaller pore size (e.g., 0.4 µm) is generally recommended to prevent the migration of cells between the chambers while allowing for the free passage of gases and soluble factors.[8][9]

Experimental Design and Rationale

A robust experimental design is paramount for obtaining reproducible and meaningful data. The following sections detail the critical components of an experiment designed to investigate the paracrine effects of CO using COgen in a two-chamber system.

Cell Line Selection and Culture

The choice of cell lines for the donor and acceptor chambers is dependent on the biological question being addressed. For example, to study the anti-inflammatory effects of CO, one might use macrophages in the donor chamber and endothelial cells in the acceptor chamber.

-

Donor Cells: These cells will be treated with the COgen. The cell type chosen should be relevant to the biological context of the study.

-

Acceptor Cells: These are the cells in which the biological effects of the released CO will be measured.

All cell lines should be maintained according to standard cell culture protocols, ensuring they are healthy and in the logarithmic growth phase before initiating the experiment.[10][11][12]

COgen Preparation and Handling

COgen compounds are typically transition metal carbonyl complexes that release CO under specific conditions.[13] It is crucial to handle these compounds with care, following the manufacturer's safety guidelines.

-

Stock Solutions: Prepare a concentrated stock solution of the COgen in an appropriate solvent (e.g., DMSO). Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

-

Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. It is essential to perform this dilution immediately before adding the solution to the cells to ensure accurate dosing, as the CO release kinetics can be rapid for some CORMs.[5]

Determining the Optimal COgen Concentration

The selection of an appropriate COgen concentration is a critical step. A concentration that is too low may not elicit a biological response, while a concentration that is too high could lead to toxicity from the COgen molecule itself, independent of CO release.[14][15]

A preliminary dose-response experiment is highly recommended. This can be performed in a standard single-chamber cell culture plate with the acceptor cell line. The goal is to identify a concentration range that produces the desired biological effect without causing significant cell death.

| Parameter | Recommendation | Rationale |

| Initial Concentration Range | 1 µM - 100 µM | This range typically encompasses the bioactive concentrations for many common CORMs. |

| Incubation Time | 4 - 24 hours | This allows sufficient time for CO release and for the cells to respond. |

| Viability Assay | MTT, PrestoBlue™, or similar | To assess cytotoxicity and distinguish between CO-mediated effects and CORM toxicity. |

| Positive Control | A known inducer of the expected biological effect | To validate the responsiveness of the assay. |

| Negative Control | Vehicle (e.g., DMSO) | To control for any effects of the solvent. |

Table 1: Parameters for a preliminary dose-response experiment to determine the optimal COgen concentration.

Detailed Experimental Protocol

This protocol outlines the steps for setting up a two-chamber experiment to investigate the paracrine effects of CO released from a COgen.

Day 1: Seeding the Acceptor Cells

-

Place the required number of two-chamber inserts into the wells of a multi-well culture plate.

-

Add the appropriate volume of complete cell culture medium to the lower chamber of each well.

-

Prepare a single-cell suspension of the acceptor cells at the desired density.

-

Add the acceptor cell suspension to the lower chamber.

-

Incubate the plates overnight at 37°C in a humidified incubator with 5% CO₂.

Day 2: Seeding the Donor Cells and COgen Treatment

-

Prepare a single-cell suspension of the donor cells at the desired density.

-

Add the donor cell suspension to the upper chamber (the insert).

-

Allow the donor cells to attach for 4-6 hours.

-

Prepare the working solution of the COgen in fresh, pre-warmed cell culture medium.

-

Carefully remove the medium from the upper chamber and replace it with the COgen-containing medium.

-

For the control wells, add medium containing the vehicle control.

-

Incubate the plates for the desired experimental duration (e.g., 24 hours).

Day 3: Assessing the Effects on Acceptor Cells

After the incubation period, the acceptor cells in the lower chamber can be analyzed for various biological endpoints.

-

Cell Viability and Proliferation: Perform an MTT or similar viability assay on the acceptor cells.

-

Apoptosis: Use a TUNEL assay or flow cytometry with Annexin V/Propidium Iodide staining to quantify apoptotic cells.

-

Gene Expression: Isolate RNA from the acceptor cells and perform qRT-PCR to analyze the expression of target genes.

-

Protein Expression and Signaling Pathway Activation: Prepare cell lysates from the acceptor cells for Western blot analysis to investigate the phosphorylation status of key signaling proteins (e.g., p38 MAPK, Akt).[16]

Self-Validating Systems: Essential Controls

To ensure the observed effects are genuinely due to the released CO and not an artifact of the experimental system, the following controls are essential:

-

Inactive COgen Control: Use a structurally similar molecule that does not release CO. This controls for any effects of the parent molecule.

-

CO Scavenger Control: Include a CO scavenger, such as hemoglobin, in the lower chamber to sequester the released CO and abrogate its effects.

-

Donor Cells Alone: Include a well with donor cells in the upper chamber but no acceptor cells in the lower chamber. This can be used to measure the amount of CO released into the medium.

-

Acceptor Cells Alone: Include a well with only acceptor cells to establish a baseline for the measured endpoints.

Visualization of the Experimental Workflow

Caption: Experimental workflow for the two-chamber COgen assay.

CO-Mediated Signaling Pathway

Carbon monoxide has been shown to exert its biological effects through the modulation of several signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway.[17][18][19] The diagram below illustrates a simplified representation of CO-induced signaling.

Caption: Simplified CO-induced signaling pathway.

Data Presentation: A Hypothetical Example

The following table presents hypothetical data from an experiment investigating the anti-inflammatory effect of a COgen on endothelial cells (acceptor) co-cultured with LPS-stimulated macrophages (donor).

| Treatment Group | IL-6 Expression in Endothelial Cells (Fold Change) | Endothelial Cell Viability (%) |

| Untreated Control | 1.0 ± 0.1 | 100 ± 5 |

| LPS-Stimulated Macrophages | 15.2 ± 1.8 | 98 ± 6 |

| LPS-Stimulated Macrophages + COgen (50 µM) | 4.5 ± 0.5 | 95 ± 7 |

| LPS-Stimulated Macrophages + Inactive COgen (50 µM) | 14.8 ± 2.0 | 97 ± 5 |

| LPS-Stimulated Macrophages + COgen (50 µM) + Hemoglobin | 13.9 ± 1.5 | 96 ± 6 |

Table 2: Hypothetical quantitative data demonstrating the anti-inflammatory effect of a COgen in a two-chamber co-culture system. Data are presented as mean ± standard deviation.

Conclusion and Future Directions

The experimental framework detailed in these application notes provides a robust and reliable method for investigating the paracrine signaling of carbon monoxide using COgen in a two-chamber system. By carefully selecting cell types, optimizing COgen concentrations, and including the appropriate controls, researchers can gain valuable insights into the intercellular communication mediated by this important gasotransmitter.

Future studies could expand upon this basic protocol to explore more complex biological questions. For instance, the use of three-dimensional cell culture models in the acceptor chamber could provide a more physiologically relevant system. Additionally, combining this assay with high-content imaging and transcriptomic analysis will undoubtedly yield a more comprehensive understanding of the multifaceted roles of carbon monoxide in health and disease.

References

-

Principles of Indirect Co-culture Method Using Transwell. (2024). PubMed. [Link]

-

CO-Releasing Materials: An Emphasis on Therapeutic Implications, as Release and Subsequent Cytotoxicity Are the Part of Therapy. (n.d.). PubMed Central. [Link]

-

CO modulates STAT1 and STAT3 through PI3K/Akt and p38 MAPK pathways in... (n.d.). ResearchGate. [Link]

-

A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. (n.d.). NIH. [Link]

-

Transwell In Vitro Cell Migration and Invasion Assays. (n.d.). PubMed Central. [Link]

-

Experimental evaluation of CO poisoning on the performance of a high temperature proton exchange membrane fuel cell. (2011). ResearchGate. [Link]

-

In Vitro Studies on Cormogenesis and Maximization of Corm Size in Saffron. (n.d.). ResearchGate. [Link]

-

Effect of pore size distribution in the gas diffusion layer adjusted by composite carbon black on fuel cell performance. (n.d.). ResearchGate. [Link]

-

Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. (2022). Chemical Research in Toxicology. [Link]